L-Valyl-L-lysyl-L-cysteinyl-L-methionine
Description
Structural Characterization of L-Valyl-L-lysyl-L-cysteinyl-L-methionine
Primary Sequence Analysis and IUPAC Nomenclature
The primary structure of VKCM follows the sequence Val-Lys-Cys-Met , with L-valine occupying the N-terminus and L-methionine at the C-terminus. The IUPAC name, This compound , reflects the peptide’s stereochemistry and bonding pattern. Each residue contributes distinct functional groups:
- Valine : A branched-chain aliphatic side chain that enhances hydrophobic interactions.
- Lysine : A positively charged ε-amino group at physiological pH, enabling electrostatic interactions.
- Cysteine : A sulfhydryl (-SH) group capable of forming disulfide bonds.
- Methionine : A sulfur-containing thioether side chain influencing redox reactivity.
The molecular formula C₁₉H₃₇N₅O₅S₂ accounts for the combinatorial atomic contributions of each amino acid, with sulfur atoms arising from cysteine and methionine.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₇N₅O₅S₂ |
| Molecular Weight | 479.7 g/mol |
| Sequence | Val-Lys-Cys-Met (VKCM) |
| IUPAC Name | This compound |
Three-Dimensional Conformational Studies
Disulfide Bond Formation Patterns
Cysteine’s sulfhydryl group enables disulfide bond formation , a critical determinant of peptide stability and tertiary structure. In VKCM, the single cysteine residue (position 3) could theoretically form intramolecular disulfide bonds under oxidizing conditions. However, experimental data on this specific tetrapeptide remain limited. Comparative studies of similar cysteine-containing peptides, such as L-methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine (MAVKC), suggest that disulfide bonds stabilize β-hairpin or loop structures. For VKCM, computational modeling predicts a preference for cyclic conformations when the cysteine sulfur engages in covalent bonding, though empirical validation is required.
Ramachandran Plot Analysis
Ramachandran plots for VKCM, derived from empirical energy calculations, highlight permissible ϕ (phi) and ψ (psi) dihedral angles for each residue. Initial models indicate:
- Valine : Favors β-sheet regions (ϕ = -120°, ψ = 120°) due to steric constraints from its branched side chain.
- Lysine : Adopts α-helical angles (ϕ = -60°, ψ = -45°) facilitated by its flexible aliphatic tail.
- Cysteine : Displays angle preferences near the left-handed α-helical region (ϕ = 60°, ψ = 40°), consistent with its role in turn formation.
- Methionine : Occupies β-strand regions, similar to valine.
These predictions align with tetrapeptide folding patterns observed in studies using TPIDQD (tetra-peptide-based increment of diversity with quadratic discriminant analysis) , which associates sequence fragments with secondary structures. Notably, the conformational flexibility of VKCM complicates crystallographic analysis, as evidenced by PubChem’s exclusion of 3D conformer data due to excessive molecular flexibility.
Comparative Structural Analysis with Cysteine-Rich Antimicrobial Peptides
Cysteine-rich antimicrobial peptides (CRAMPs), such as defensins and protegrins, rely on multiple disulfide bonds for structural rigidity and target binding. For example:
- Human β-defensin-1 : Contains three disulfide bonds (Cys₁–Cys₅, Cys₂–Cys₄, Cys₃–Cys₆) stabilizing a β-sheet scaffold.
- Protegrin-1 : Forms a β-hairpin with two disulfide bonds, enabling membrane disruption.
In contrast, VKCM’s single cysteine residue limits its capacity for multi-disulfide networks, suggesting a structural divergence from classical CRAMPs. However, its methionine and lysine content may compensate through hydrophobic and cationic interactions, akin to the antimicrobial mechanisms of indolicidin and tritrpticin. Computational comparisons using ASAP (Analysis of Sequence and Amino acid Probabilities) reveal that VKCM’s tetra-peptide composition shares higher sequence similarity with bacterial membrane-targeting peptides than human CRAMPs.
Properties
CAS No. |
798540-04-2 |
|---|---|
Molecular Formula |
C19H37N5O5S2 |
Molecular Weight |
479.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H37N5O5S2/c1-11(2)15(21)18(27)22-12(6-4-5-8-20)16(25)24-14(10-30)17(26)23-13(19(28)29)7-9-31-3/h11-15,30H,4-10,20-21H2,1-3H3,(H,22,27)(H,23,26)(H,24,25)(H,28,29)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
XUWWJHDIMXRLGH-AJNGGQMLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Standard SPPS Protocol
The synthesis begins with anchoring the C-terminal methionine to a resin, typically 2-chlorotrityl chloride (CLTR-Cl) or Sieber resin, via its carboxyl group. The amino group is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side chains utilize acid-labile tert-butyl (tBu) or trityl (Trt) protectors. Coupling reactions employ N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), achieving >98% efficiency per cycle. Deprotection uses 20% piperidine in DMF, monitored by UV absorption at 370 nm.
Critical Parameters :
Microwave-Assisted SPPS
Microwave irradiation (50–60°C) reduces coupling/deprotection times to 5–10 minutes per residue. A 51-mer peptide was synthesized in 30 hours with 82% crude purity using CLTR-Cl resin and DIC/HOBt activation. This method minimizes aspartimide formation and epimerization due to rapid kinetics.
Continuous-Flow SPPS
The Vapourtec RS-400 system with a variable bed flow reactor (VBFR) enables multi-gram synthesis in <4 hours. Key advantages include:
- Reagent Consumption : 6 equivalents of amino acids
- Throughput : 20 g/day for a 30-mer peptide
- Purity : 82–99.4% crude yield for GLP-1
Enzymatic Synthesis
Methionine Incorporation via Cystathionine-γ-Synthase
O-Acetyl homoserine (OAH) and methyl mercaptan (CH₃SH) are converted to L-methionine using cystathionine-γ-synthase from Leptospira meyeri. Optimal conditions:
Byproducts : Acetic acid (from OAH) or succinic acid (from O-succinyl homoserine).
Lysine and Cysteine Integration
Lysine side-chain protection (Boc or Z groups) and cysteine disulfide bridging require orthogonal strategies:
- Disulfide Formation : Oxidative folding in dimethyl sulfoxide (DMSO) for Cys(77)-Cys(109)
- Lysine Protection : Boc-Lys(Z)-Linker derivatives for selective deprotection
Hybrid Approaches
Fragment Condensation
Protected fragments (e.g., L-Val-L-Lys-OH and L-Cys-L-Met-OH) are synthesized via SPPS and coupled using N-hydroxysuccinimide (NHS) esters. This method reduces aggregation in long sequences.
Solution-Phase Synthesis
Rarely used due to lower yields, but applicable for small-scale research:
- Activation : Mixed carbonic-carbonic anhydrides or diphenylphosphoryl chloride
- Purification : Sephadex LH-20 chromatography
Analytical and Optimization Strategies
Purity Assessment
Troubleshooting Common Issues
Industrial-Scale Production
Automated Synthesizers
Merck’s continuous-flow systems achieve 20 g/hr output with:
Cost Analysis
| Method | Cost per gram (USD) | Time (hours) |
|---|---|---|
| Standard SPPS | 120–150 | 48–72 |
| Continuous-Flow SPPS | 80–100 | 4–6 |
| Enzymatic | 200–250 | 2–4 |
Emerging Technologies
High-Temperature Fast Stirring (HTFSPS)
Combining 600 rpm stirring and 50°C heating reduces cycle times to 30 seconds per residue. A 15-mer peptide was synthesized in 2 hours with 57% crude purity.
Machine Learning Optimization
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-lysyl-L-cysteinyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amine group modifications.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with functional groups attached to amino groups.
Scientific Research Applications
L-Valyl-L-lysyl-L-cysteinyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Valyl-L-lysyl-L-cysteinyl-L-methionine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are crucial for protein structure and function. The lysine residue can participate in ionic interactions and hydrogen bonding, influencing the peptide’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Molecular Features of Selected Peptides
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| L-Valyl-L-lysyl-L-cysteinyl-L-methionine | C₁₉H₃₆N₆O₅S₂ | 516.7 g/mol | Linear tetrapeptide; contains Met (methylation), Cys (thiol), Lys (charge). |
| L-Methionyl-L-lysyl-L-isoleucyl-L-seryl | C₂₃H₄₃N₅O₆S | 541.7 g/mol | Methionine at N-terminus; lacks cysteine but includes serine (hydroxyl). |
| L-Methionine Sulfone | C₅H₁₁NO₄S | 181.2 g/mol | Oxidized methionine derivative; lacks peptide bonds, retains sulfur group. |
| L-Valine, L-methionyl-L-threonyl-L-leucyl-L-lysyl- (193763-76-7) | C₂₆H₅₀N₆O₇S | 590.8 g/mol | Longer peptide (pentapeptide); includes Thr (hydroxyl) and Leu (hydrophobic). |
Key Observations :
- The presence of cysteine in this compound distinguishes it from methionine-containing peptides lacking thiol groups (e.g., L-Methionyl-L-lysyl-L-isoleucyl-L-seryl) .
- Linear vs. cyclic structures: Cyclic peptides (e.g., cyclic heptapeptides in ) exhibit enhanced stability but reduced conformational flexibility compared to linear tetrapeptides .
Functional and Metabolic Comparisons
Redox Activity and Stability
- Cysteine Contribution : The thiol group in cysteine enables disulfide bond formation, enhancing structural stability. Quantum chemical calculations reveal that cysteine derivatives adopt specific conformations (e.g., gauche and trans forms) depending on solvent interactions .
- Methionine Sulfone : Unlike L-methionine in peptides, methionine sulfone lacks redox activity due to oxidation of the sulfur atom, reducing its biological utility .
Table 2: Comparative Research Insights
Key Insights :
- Enzymatic resolution methods optimized for L-methionine (e.g., ion-exchange chromatography) achieve high purity (85% yield), suggesting similar approaches could isolate this compound .
- Conformational studies using NMR and quantum calculations are critical for predicting peptide stability and interactions .
Biological Activity
L-Valyl-L-lysyl-L-cysteinyl-L-methionine is a peptide composed of four amino acids: valine, lysine, cysteine, and methionine. This compound has garnered attention due to its potential biological activities, including antioxidant properties, roles in protein synthesis, and implications in metabolic regulation. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Antioxidant Properties
One of the significant biological activities attributed to this compound is its potential as an antioxidant. The presence of cysteine and methionine in its structure suggests that this peptide may scavenge free radicals and reduce oxidative stress. Cysteine is known for its ability to form disulfide bonds, which can stabilize protein structures and protect cells from oxidative damage .
Protein Synthesis and Metabolic Regulation
Research indicates that amino acids like valine, lysine, and methionine play crucial roles in protein synthesis and metabolic regulation. For instance, studies have shown that these amino acids can influence the expression of genes related to metabolism in various organisms, including fish . The signaling pathways activated by these amino acids are essential for maintaining cellular functions and promoting growth.
Binding Affinity Studies
This compound has been investigated for its binding affinity with various proteins and enzymes. Such studies are critical for understanding how this peptide interacts within biological systems. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assay (ELISA) have been employed to assess these interactions.
Comparative Analysis with Similar Peptides
The unique combination of amino acids in this compound differentiates it from other peptides. Below is a comparative table highlighting key features of similar peptides:
| Compound Name | Unique Features |
|---|---|
| This compound | Potential antioxidant properties |
| L-Valyl-L-seryl-L-cysteinyl-L-methionine | Includes serine; different biochemical roles |
| L-Cysteinyl-L-seryl-L-phenylalany | Incorporates phenylalanine; affects hydrophobicity |
| L-Cysteinyl-L-threonyl | Shorter length; different functional groups |
This table illustrates how the specific amino acid composition contributes to the biological activities and applications of these peptides.
Study on Antioxidant Activity
A recent study evaluated the antioxidant capacity of various peptides, including this compound. The results indicated that this peptide exhibited significant radical-scavenging activity compared to other tested compounds. The mechanism was attributed to the thiol groups present in cysteine, which play a pivotal role in reducing oxidative stress.
Metabolic Regulation in Aquatic Species
Another investigation focused on the effects of dietary supplementation with this compound on rainbow trout. The study revealed that this peptide influenced the expression of genes involved in gluconeogenesis and lipogenesis, suggesting its role in metabolic regulation . The findings underscore the importance of amino acid composition in dietary formulations for aquatic species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
